![molecular formula C15H14ClN3O2 B2961023 6-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]quinazolin-4-amine CAS No. 2380191-06-8](/img/structure/B2961023.png)
6-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]quinazolin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a quinazoline derivative that has been synthesized through various methods, and its mechanism of action is still being explored.
Mechanism of Action
The mechanism of action of 6-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]quinazolin-4-amine is still being explored. However, it has been suggested that its anticancer properties may be due to its ability to inhibit the activity of certain enzymes that are involved in the proliferation of cancer cells. Additionally, it has been suggested that it may have neuroprotective effects by inhibiting the aggregation of certain proteins that are associated with neurological disorders.
Biochemical and Physiological Effects
6-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]quinazolin-4-amine has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]quinazolin-4-amine in lab experiments is its high purity and yield. Additionally, its potential therapeutic applications make it an attractive compound for further study. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 6-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]quinazolin-4-amine. One direction is to further explore its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Additionally, more research is needed to fully understand its mechanism of action and to identify any potential side effects. Finally, the synthesis of analogs of this compound may lead to the development of more potent and selective compounds for therapeutic use.
Conclusion
6-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]quinazolin-4-amine is a quinazoline derivative that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method has been well-established, and it has been extensively studied for its anticancer and neuroprotective properties. While there are advantages and limitations to using this compound in lab experiments, its potential therapeutic applications make it an attractive compound for further study.
Synthesis Methods
The synthesis of 6-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]quinazolin-4-amine has been achieved through various methods. One of the most commonly used methods involves the reaction of 6-chloro-4-aminquinazoline with 2-(furan-2-yl)-2-methoxyethanamine in the presence of a catalyst such as palladium on carbon. This method yields the desired compound with high purity and yield.
Scientific Research Applications
6-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]quinazolin-4-amine has been extensively studied for its potential therapeutic applications. It has been found to have anticancer properties and has been shown to inhibit the growth of various cancer cell lines. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
6-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-20-14(13-3-2-6-21-13)8-17-15-11-7-10(16)4-5-12(11)18-9-19-15/h2-7,9,14H,8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRWUWIKDUQDRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=NC=NC2=C1C=C(C=C2)Cl)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]quinazolin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2960942.png)
![Methyl 2-[6-chloro-2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2960943.png)
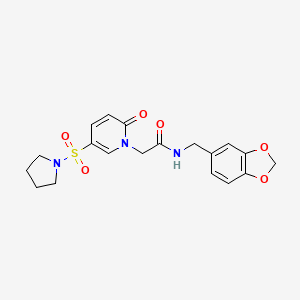
![6-Cyclopropyl-2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2960949.png)
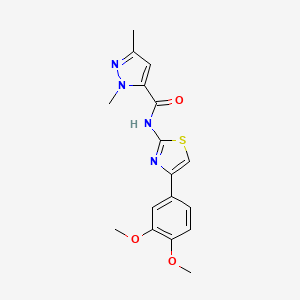
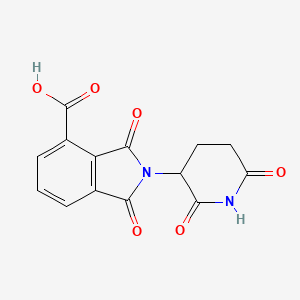
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2960953.png)
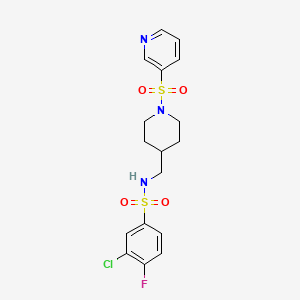
![4-[6-(2-methoxyphenoxy)pyridazin-3-yl]-N-(2-methylphenyl)benzamide](/img/structure/B2960957.png)

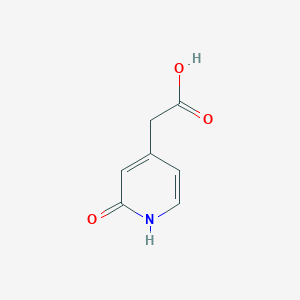
![N-([2,4'-bipyridin]-3-ylmethyl)thiophene-3-carboxamide](/img/structure/B2960960.png)
![5-Butoxy-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2960961.png)
![methyl 2-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-1-hydrazinecarboxylate](/img/structure/B2960962.png)